5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is an organic compound . It belongs to the class of compounds known as indolines . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves several steps . The process involves the use of various reagents and conditions, including CbzCl, THF, n-BuLi, EtOH/H2O, MsCl, NEt3, CH2Cl2, potassium phthalimide, CH3CN, N,N¢-carbonyldiimidazole (CDI), DMAP, MeNH2, MeOH, N2H4âH2O, and pyridine .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound has been found to have excellent in vivo antithrombotic activity . The combination of the morpholinone and the 5-chlorothiophene-2-carboxamide moiety within the oxazolidinone FXa inhibitors resulted in subnano-molar in vitro potency .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
- Antibacterial Agents : Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, like 5-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide, with a focus on their use as antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Ocular Hypotensive Activity
- Glaucoma Treatment : A study explored the development of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for their topical ocular hypotensive activity, potentially useful in glaucoma treatment (Prugh et al., 1991).
Antimicrobial Activity
- New Heterocycles : Research into the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which is related to the chemical structure of interest, demonstrated antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Cerebrovasodilation and Anticonvulsant Activities
- Brain Blood Flow and Anticonvulsant : A series of compounds, including 5-(arylthio)- and 5-(arylsulfinyl)thiophene-2-sulfonamides, showed cerebrovasodilatation and anticonvulsant activities (Barnish et al., 1981).
Antiviral Activity
- Antiviral Properties : A study on 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed potential antiviral activities against the tobacco mosaic virus (Chen et al., 2010).
Urease Inhibition and Antibacterial Agent
- Urease Inhibition and Antibacterial : The synthesis of thiophene sulfonamide derivatives demonstrated urease inhibition and antibacterial activities. This research highlighted the compound's potential in medical applications (Noreen et al., 2017).
Cytotoxicity Studies
- Cytotoxicity Against Cancer Cell Lines : Studies on aminomethylselenopheno[3,2-b]thiophene sulfonamides have shown their cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy (Arsenyan, Rubina, & Domracheva, 2016)
Anticonvulsant Agents
- Anticonvulsant Effects : Research on azoles incorporating a sulfonamide moiety indicated significant anticonvulsive effects. Some compounds provided complete protection against convulsion in experimental models (Farag et al., 2012).
Various Pharmaceutical Applications
- Diverse Therapeutic Potentials : Further studies have been conducted on the diverse therapeutic potentials of compounds structurally related to this compound, including their applications in treating various diseases and health conditions (Nakagome, Misaki, & Komatsu, 1966; Obafemi, 1982; Chandrasekhar et al., 2018; Chaloner et al., 1992; Buyle & Viehe, 1968; Khazaei, Abbasi, & Moosavi‐Zare, 2014; Dodd & Huang, 2004; Hafez, Alsalamah, & El-Gazzar, 2017; Güzel et al., 2010; Besenyei et al., 2001; Al-Hourani et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots, making it a valuable agent for the prophylaxis and treatment of thromboembolic diseases .
Mode of Action
The compound acts as an inhibitor of factor Xa . It binds to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .
Biochemical Pathways
The compound’s action affects the coagulation cascade , a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Thrombin has several thrombotic functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . Therefore, the inhibition of factor Xa by the compound has a significant downstream effect on the coagulation cascade.
Pharmacokinetics
The compound has been found to have good oral bioavailability . This means that when taken orally, a significant amount of the compound is absorbed into the bloodstream and can exert its therapeutic effect. The compound’s high potency and good oral bioavailability make it a promising candidate for clinical development .
Result of Action
The inhibition of factor Xa by the compound results in a reduction in blood clot formation . This makes the compound a valuable agent for the prophylaxis and treatment of thromboembolic diseases, including myocardial infarction, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, stroke, transitory ischemic attacks, peripheral vascular disease, pulmonary embolism, and deep venous thrombosis .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-19-14(20)7-5-12(17-19)10-3-2-4-11(9-10)18-24(21,22)15-8-6-13(16)23-15/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBKRSHNTVZYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.